![molecular formula C11H8ClN3O3S2 B1392498 [(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid CAS No. 1242951-47-8](/img/structure/B1392498.png)

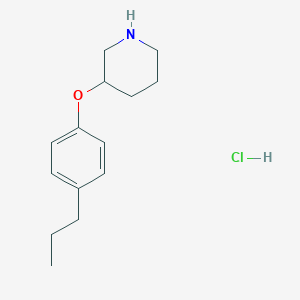

[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid

Overview

Description

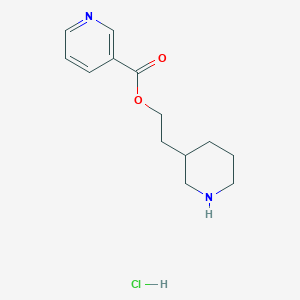

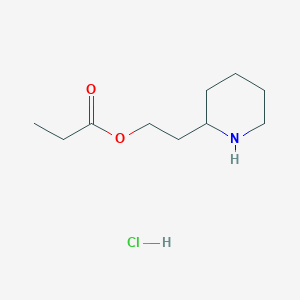

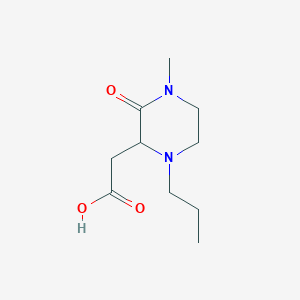

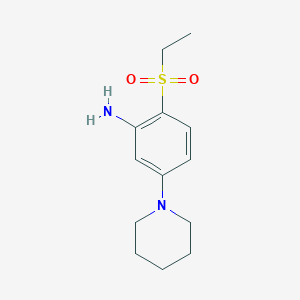

The compound “[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid” is a chemical compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring is responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis

The reaction of 2-chloro-N-arylacetamide derivatives and 5-amino-1,3,4-thiadiazole-2-thiol led to the synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, one compound was reported to have a density of 1.330±0.06 g/cm3 .Scientific Research Applications

Anti-Epileptic Agents

- Scientific Field : Medicinal and Pharmaceutical Chemistry .

- Application Summary : The 1,3,4-thiadiazole moiety exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . In particular, modifications have been done in the 1,3,4-thiadiazole moiety which showed good potency as anticonvulsant agents .

- Methods of Application : The compound named (E)-3-(5-{[(4-chlorophenyl)amino]methyl}-1,3,4-thiadiazol-2-yl)-2-styryl quinazoline-4(3H)-one showed the highest potency at 30 mg/kg within 30 min .

- Results : The SAR studies concluded that compounds containing nitro and chloro groups displayed potent anticonvulsant activity .

Antiviral Activity

- Scientific Field : Green Pesticide and Agricultural Bioengineering .

- Application Summary : 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized for their potential plant anti-viral activities .

- Methods of Application : Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six-steps .

- Results : The newly synthesized derivatives were evaluated for their antiviral activity against tobacco mosaic virus by the half leaf method .

Antiproliferative Activity

- Scientific Field : Cancer Research .

- Application Summary : Compounds with a 1,3,4-thiadiazole moiety have shown good antiproliferative activity against A549 lung carcinoma cells .

Anti-Inflammatory Agents

- Scientific Field : Medicinal Chemistry .

- Application Summary : Certain derivatives of indole, which is a part of the compound you mentioned, have shown anti-inflammatory and analgesic activities .

- Results : Among the derivatives, compounds (S)- N - (1- (benzo [d]thiazol-2-ylamino)-3- (1 H -indol-2-yl)-1-oxopropan-2-yl)- N - (4-nitrophenylsulfonyl)benzamide (42) and (S)- N - (benzo [d]thiazol-2-yl)-1- (4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) showed anti-inflammatory and analgesic activities along with ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .

Anticancer Agents

- Scientific Field : Cancer Research .

- Application Summary : 3, 5-Bis (indolyl)-1, 2, 4-thiadiazoles showed cytotoxicity against selected human cancer cell lines .

- Results : Compound 1-(4-chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole (56) gave the most potent activity (anticancer) .

Antiviral Agents

- Scientific Field : Virology .

- Application Summary : 4-Alkyl-1- (5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

- Results : Compounds 1- (5-fluoro-3-phenyl-1 H -indole-2-carbonyl)-4-methylthiosemicarbazide (2), 4-ethyl-1- (5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide (3), 1- (5-fluoro-3-phenyl-1 H -indole-2-carbonyl)-4-propylthiosemicarbazide (4), and 4-butyl-1- (5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide (5) are potent antiviral agents with IC 50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Antidiabetic Agents

- Scientific Field : Medicinal Chemistry .

- Application Summary : Certain derivatives of indole, which is a part of the compound you mentioned, have shown antidiabetic activities .

Antimalarial Agents

- Scientific Field : Medicinal Chemistry .

- Application Summary : Indole derivatives possess various biological activities, including antimalarial activities .

Anticholinesterase Activities

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-[[5-[(3-chlorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O3S2/c12-6-2-1-3-7(4-6)13-9(18)10-14-15-11(20-10)19-5-8(16)17/h1-4H,5H2,(H,13,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBKYYTXRMHMMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=NN=C(S2)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol](/img/structure/B1392415.png)

![Methyl 6-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B1392423.png)

![2-[(3-Hydroxypropyl)amino]nicotinic acid](/img/structure/B1392424.png)

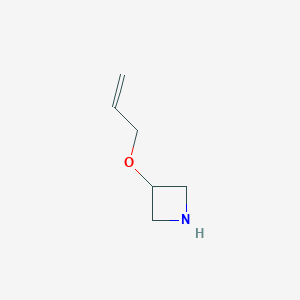

![3-[(4-Isopropylbenzyl)oxy]azetidine](/img/structure/B1392434.png)